Suzuki-Miyaura Coupling Reactivity: Iodo vs. Bromo Analog
The aryl iodide moiety in 3-(3-fluoro-5-iodophenyl)propanoic acid undergoes oxidative addition with Pd(0) catalysts approximately 10 to 100-fold faster than the corresponding bromide in 3-(3-bromo-5-fluorophenyl)propanoic acid (CAS 1261680-57-2), as established by relative rate studies on comparable aryl halide systems [1]. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), aryl iodides typically achieve >90% conversion within 1–2 hours, whereas the bromo analogs require 8–24 hours and often necessitate higher catalyst loading or elevated temperatures to reach equivalent conversion [2].
| Evidence Dimension | Relative oxidative addition rate (relative k) |
|---|---|
| Target Compound Data | Aryl iodide (3-F,5-I derivative): relative k ≈ 100–500 |
| Comparator Or Baseline | Aryl bromide (3-F,5-Br derivative): relative k ≈ 1–10 |
| Quantified Difference | Approximately 10- to 100-fold rate enhancement |
| Conditions | Pd(0)-catalyzed oxidative addition; relative rates generalized from substituted aryl halide studies |
Why This Matters
The accelerated reactivity translates to higher synthetic throughput, lower catalyst costs, and broader functional group compatibility in medicinal chemistry libraries.
- [1] Fitton, P.; Rick, E. A. (1971). 'The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0)'. Journal of Organometallic Chemistry, 28(2), 287-291. View Source
- [2] Littke, A. F.; Fu, G. C. (2002). 'Palladium-catalyzed coupling reactions of aryl chlorides'. Angewandte Chemie International Edition, 41(22), 4176-4211. View Source
